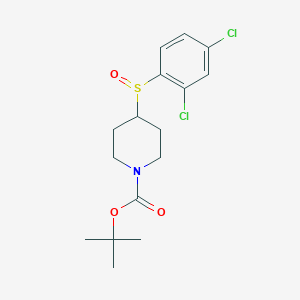
1,2-Bis(2,5-dichlorobenzyl)disulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2,5-dichlorobenzyl)disulfane: is an organic compound belonging to the class of disulfides It is characterized by the presence of two 2,5-dichlorobenzyl groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dichlorobenzyl)disulfane typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl
The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
1,2-Bis(2,5-dichlorobenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used. The reaction is usually performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
1,2-Bis(2,5-dichlorobenzyl)disulfane has several applications in scientific research:
Biology: It is used in the study of redox biology and the role of disulfide bonds in protein structure and function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,2-Bis(2,5-dichlorobenzyl)disulfane involves the cleavage of the disulfide bond under reducing conditions to release two 2,5-dichlorobenzyl thiol molecules. These thiol molecules can then interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target molecules and affect various biological pathways.
類似化合物との比較
1,2-Bis(2,5-dichlorobenzyl)disulfane can be compared with other similar disulfane compounds, such as:
- 1,2-Bis(2,6-dichlorobenzyl)disulfane
- 1,2-Bis(4-chlorobenzyl)disulfane
- 1,2-Bis(2-bromobenzyl)disulfane
Uniqueness
The uniqueness of this compound lies in the specific positioning of the chlorine atoms on the benzyl rings, which can influence its reactivity and interaction with other molecules. This specific structure can result in different chemical and biological properties compared to other disulfane compounds.
特性
分子式 |
C14H10Cl4S2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
1,4-dichloro-2-[[(2,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-3-13(17)9(5-11)7-19-20-8-10-6-12(16)2-4-14(10)18/h1-6H,7-8H2 |
InChIキー |
BUHLCASSXMYZOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CSSCC2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


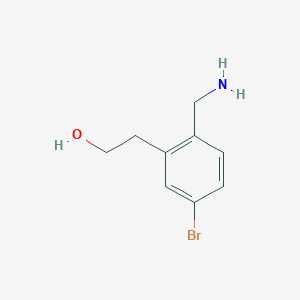
![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
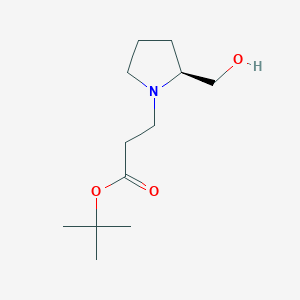
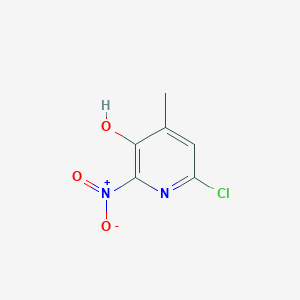
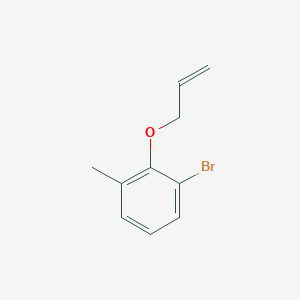
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)


![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)

![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)

